Betadex Sulfobutyl Ether Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

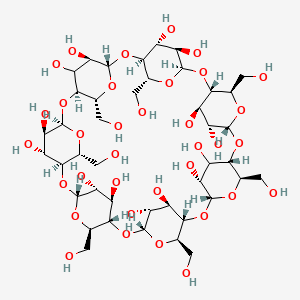

Molecular Formula |

C42H70O35 |

|---|---|

Molecular Weight |

1135.0 g/mol |

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,43R,44R,45R,46R,47R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

InChI |

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18?,19?,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-/m1/s1 |

InChI Key |

WHGYBXFWUBPSRW-DLQLNTFASA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H](C4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |

Origin of Product |

United States |

Fundamental Chemical Synthesis and Structural Derivatization of Betadex Sulfobutyl Ether Sodium Salt

Synthetic Methodologies and Reaction Pathways

The primary method for synthesizing Betadex Sulfobutyl Ether Sodium Salt is through the alkylation of beta-cyclodextrin (B164692). drugfuture.comusp.org This process is typically carried out under basic conditions to facilitate the desired chemical reaction. drugfuture.comusp.org

The synthesis involves the reaction of beta-cyclodextrin with 1,4-butane sultone in an aqueous solution containing a base, such as sodium hydroxide (B78521). researchgate.netgoogle.com The beta-cyclodextrin is first dissolved in the aqueous base to activate the hydroxyl groups. google.com Following this activation, 1,4-butane sultone is added, initiating the alkylation reaction. google.com This reaction is exothermic, and the temperature is typically controlled to ensure the desired outcome. google.com The process results in the formation of sulfobutyl ether groups attached to the cyclodextrin (B1172386) molecule. wikipedia.org The final product is a sodium salt of the sulfobutyl ether derivative of beta-cyclodextrin. wikipedia.org The degree of substitution, which is the average number of sulfobutyl ether groups per cyclodextrin molecule, can be controlled by adjusting the stoichiometric ratio of beta-cyclodextrin to 1,4-butane sultone. guidechem.comchemicalbook.com

A general representation of the reaction is as follows:

β-Cyclodextrin-(OH)₂₁ + n NaOH + n 1,4-Butane Sultone → β-Cyclodextrin-(O-(CH₂)₄-SO₃Na)ₙ(OH)₂₁₋ₙ + n H₂O

n represents the average degree of substitution.

The etherification process occurs via a nucleophilic substitution reaction. The hydroxide ions from the alkaline medium deprotonate the hydroxyl groups of the beta-cyclodextrin, forming alkoxide ions. These alkoxide ions then act as nucleophiles, attacking the electrophilic carbon atom in the 1,4-butane sultone, leading to the opening of the sultone ring and the formation of a sulfobutyl ether linkage. wikipedia.org The reaction occurs in an aqueous alkaline environment, which is essential for activating the hydroxyl groups of the cyclodextrin. researchgate.net

The reaction proceeds in several stages, including the initial dissolution of reagents, the primary sulfalkylation reaction, and a final quenching step. nih.gov The pH of the reaction mixture decreases as the alkylation proceeds, and additional base may be added to maintain the desired alkaline conditions. google.com

Several strategies are employed to optimize the synthesis of this compound, aiming for high yield and purity. Key parameters that are optimized include the concentrations of reactants, the reaction temperature, and the reaction time. researchgate.net For instance, a three-step synthesis method has been developed to precisely control the average degree of substitution. researchgate.net The ratio of beta-cyclodextrin to 1,4-butane sultone is a dominant factor influencing this substitution. researchgate.net

Post-synthesis purification is also critical. Techniques such as diafiltration are used to remove unreacted starting materials, byproducts like 4-hydroxybutane-1-sulfonic acid sodium salt and bis(4-sulfobutyl) ether disodium (B8443419), and residual solvents. google.comcyclolab.hu The goal is to obtain a product with a low level of unreacted cyclodextrin and other impurities. google.com For example, a continuous tank reactor (CTR) method has been explored as an alternative to traditional batch synthesis to produce highly substituted cyclodextrins and reduce the proportion of lower substituted products. nih.gov

| Parameter | Optimized Condition | Reference |

| Reactant Ratio | The molar ratio of 1,4-butane sultone to beta-cyclodextrin is adjusted to achieve the target degree of substitution. | researchgate.net |

| Base Concentration | Sufficient base is used to activate the cyclodextrin and maintain an alkaline pH throughout the reaction. | google.comgoogle.com |

| Temperature | The reaction is typically conducted at elevated temperatures, for example, between 70-90°C, to facilitate the reaction. | google.comgoogle.com |

| Reaction Time | The duration of the reaction is optimized to ensure completion while minimizing side reactions. | researchgate.netgoogle.com |

| Purification | Diafiltration and carbon treatment are common methods to purify the final product. | google.com |

Molecular Architecture and Substituent Distribution Analysis

The structure of this compound is characterized by the attachment of sulfobutyl ether groups to the beta-cyclodextrin torus. The distribution of these substituents is not uniform, leading to a complex mixture of isomers.

This compound is not a single chemical entity but rather a mixture of isomers with varying degrees of substitution (DS) and different positional arrangements of the sulfobutyl ether groups. researchgate.net The final product is a complex mixture of molecules with a range of one to potentially ten or more sulfobutyl ether substituents per cyclodextrin molecule. lcms.cz

Analytical techniques such as capillary electrophoresis (CE) are employed to analyze the isomeric composition and determine the average degree of substitution. researchgate.netlcms.cz These analyses reveal a distribution of differently substituted species, which often follows a normal distribution. researchgate.net The United States Pharmacopeia (USP) specifies that the average degree of substitution for pharmaceutical-grade Betadex Sulfobutyl Ether Sodium should be between 6.2 and 6.9. usp.orgsciex.com The resolution of peaks corresponding to different degrees of substitution in the electropherogram is a critical quality control parameter. lcms.czsciex.com

| Degree of Substitution (DS) | Analytical Method | Key Findings | Reference |

| Average DS ~6.5 | Capillary Electrophoresis (CE) | The product is a mixture of isomers with a distribution of sulfobutyl ether groups. The average DS is a key quality attribute. | researchgate.netlcms.cz |

| Positional Isomers | NMR Spectroscopy | Substitution occurs at C2, C3, and C6 hydroxyls, with varying proportions depending on reaction conditions. | researchgate.netmdpi.com |

Influence of Reaction Parameters on the Attainment and Control of the Average Degree of Substitution (ADS)

The synthesis of this compound (SBECD) is a complex process where the final product is a mixture of molecules with varying degrees of substitution (DS). The average degree of substitution (ADS) is a critical quality attribute that significantly influences the physicochemical properties and performance of SBECD as a pharmaceutical excipient. The ADS is meticulously controlled by manipulating various reaction parameters during synthesis.

The primary reaction involves the alkylation of β-cyclodextrin with 1,4-butane sultone under alkaline conditions. lcms.czresearchgate.net The key factors influencing the ADS include the molar ratio of reactants, the concentration of the base (typically sodium hydroxide), reaction temperature, and reaction time. researchgate.netgoogle.com

Molar Ratio of Reactants: The molar ratio of 1,4-butane sultone to β-cyclodextrin is a dominant factor in determining the ADS. researchgate.net Increasing the molar ratio of the alkylating agent generally leads to a higher degree of substitution. Research has demonstrated the ability to synthesize SBECD with specific ADS values by carefully controlling this ratio. For instance, different molar ratios are employed to target ADS values such as ~1, 3.4-4.2, and 6.2-6.9. google.com

Concentration of Base (pH): The reaction is carried out in a basic medium, typically using a sodium hydroxide (NaOH) solution. The concentration of NaOH and the resulting pH of the reaction mixture play a crucial role. The basic conditions are necessary to deprotonate the hydroxyl groups of the β-cyclodextrin, making them nucleophilic and reactive towards the 1,4-butane sultone. researchgate.netgoogle.com The pH must be carefully controlled throughout the reaction. For example, a synthesis method involves dissolving β-cyclodextrin in a 12.5-15%wt NaOH solution and maintaining the pH between 8.80 and 9.70 during the etherification step. google.com The pH of the background electrolyte has also been shown to affect the separation and analysis of SBECD with different degrees of substitution during characterization by capillary electrophoresis, with higher pH leading to faster separation. sciex.com

Reaction Temperature: The temperature at which the synthesis is conducted impacts the reaction rate and, consequently, the ADS. Different temperature ranges are utilized depending on the desired ADS. For instance, a controlled temperature of 65-75°C is often employed. google.com Specific examples show reaction temperatures of 65°C, 70°C, and 75°C being used to synthesize SBECD with different ADS values. google.com

Reaction Time: The duration of the reaction is another critical parameter. The reaction is typically allowed to proceed until the residual amount of unreacted β-cyclodextrin is below a certain threshold, for example, 1% or less. google.com Stirring times of 30-120 minutes are mentioned in synthetic protocols. google.com

The interplay of these parameters allows for the precise synthesis of SBECD with a desired ADS and a narrow distribution of substitution degrees. researchgate.net Optimization of these conditions is essential to achieve high yields and purity, meeting the stringent quality standards required for pharmaceutical applications. researchgate.net For example, the United States Pharmacopeia (USP) specifies that the ADS for SBECD should be between 6.2 and 6.9. lcms.czsciex.com

Detailed Research Findings

Various studies have systematically investigated the influence of these reaction parameters to optimize the synthesis of SBECD. A three-step synthesis method has been developed to produce SBECD with a specific ADS, emphasizing the importance of optimizing not just the reactant ratio but also other synthesis parameters for precise control. researchgate.net This optimization has led to significantly improved product yields, with the yield of SBE7-β-CD reaching up to 80%. researchgate.net

A patented method details the synthesis of SBECD with specific ADS ranges by controlling the molar weight of NaOH relative to β-cyclodextrin and the reaction temperature. google.com This method claims to produce a product with a concentrated ADS range and a strict normal distribution of the product composition. google.com

The following interactive tables summarize the reaction parameters used in different studies to achieve specific Average Degrees of Substitution.

Table 1: Reaction Parameters for a Specific Average Degree of Substitution of ~1

| Parameter | Value |

|---|---|

| β-cyclodextrin | 10g |

| NaOH Solution Concentration | 15%wt |

| NaOH Amount (molar ratio to β-CD) | 1.6 times |

| Reaction Temperature | 65°C |

| Stirring Time | 30 min |

Source: CN104892797B google.com

Table 2: Reaction Parameters for a Specific Average Degree of Substitution of 3.4-4.2

| Parameter | Value |

|---|---|

| β-cyclodextrin | 10g |

| NaOH Solution Concentration | 12.5%wt |

| NaOH Amount (molar ratio to β-CD) | 4 times |

| Reaction Temperature | 75°C |

| Stirring Time | 30 min |

Source: CN104892797B google.com

Table 3: Reaction Parameters for a Specific Average Degree of Substitution of 6.2-6.9

| Parameter | Value |

|---|---|

| β-cyclodextrin | 10g |

| NaOH Solution Concentration | 12.5%wt |

| NaOH Amount (molar ratio to β-CD) | 6.5 times |

| Reaction Temperature | 70°C |

| Stirring Time | 30 min |

Source: CN104892797B google.com

These findings underscore the critical importance of precise control over reaction parameters to synthesize this compound with a well-defined Average Degree of Substitution, which in turn dictates its performance in pharmaceutical formulations.

Advanced Analytical Characterization Methodologies for Betadex Sulfobutyl Ether Sodium Salt

Spectroscopic and Diffraction Techniques for Structural Elucidation

Spectroscopic and diffraction methods are indispensable for elucidating the intricate molecular structure of Betadex Sulfobutyl Ether Sodium. These techniques provide detailed information about its functional groups, solid-state properties, and the specific arrangement of its constituent atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in Betadex Sulfobutyl Ether Sodium. The FTIR spectrum reveals characteristic absorption bands that correspond to the vibrations of specific chemical bonds within the molecule. mdpi.comfrontiersin.org

Key spectral features for Betadex Sulfobutyl Ether Sodium include a broad band in the 3700–3050 cm⁻¹ region, which is attributed to the O–H stretching vibrations of the hydroxyl groups. mdpi.com Other significant absorption bands are observed at approximately 2938 cm⁻¹ (C-H stretching), 1677 cm⁻¹ (O-H bending), and between 1217 and 1050 cm⁻¹ (C-H and C-O stretching). frontiersin.org A crucial peak for confirming the sulfobutyl ether substitution is found around 1204 cm⁻¹, which corresponds to the S=O stretching vibration of the sulfonate group. cjph.com.cn The presence and characteristics of these bands confirm the successful incorporation of the sulfobutyl ether groups onto the beta-cyclodextrin (B164692) backbone. mdpi.com

Table 1: Key FTIR Absorption Bands for Betadex Sulfobutyl Ether Sodium

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3700–3050 | Stretching | O-H |

| ~2938 | Stretching | C-H |

| ~1677 | Bending | O-H |

| ~1204 | Stretching | S=O (Sulfonate) |

Powder X-ray Diffraction (PXRD) for Solid-State Structural Assessment and Amorphous Confirmation

Powder X-ray Diffraction (PXRD) is a critical technique for assessing the solid-state structure of Betadex Sulfobutyl Ether Sodium. Crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous substances generate a broad, diffuse halo. researchgate.netresearchgate.net The PXRD pattern of Betadex Sulfobutyl Ether Sodium typically shows a broad halo, confirming its amorphous nature. mdpi.comscielo.br This amorphous characteristic is significant as it often contributes to the enhanced solubility and dissolution properties of the cyclodextrin (B1172386) and its inclusion complexes. nih.gov One study identified a broad peak centered in the 18.20–19.55° 2θ range as indicative of the amorphous structure of a Betadex Sulfobutyl Ether Sodium sample. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Substitution Pattern Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining detailed information about the molecular structure of Betadex Sulfobutyl Ether Sodium, including the average degree of substitution (DS) and the substitution pattern. While techniques like capillary electrophoresis can also determine the DS, NMR provides undistorted structural information. researchgate.netnih.gov

¹H NMR spectra of Betadex Sulfobutyl Ether Sodium show distinct signals for the protons of the cyclodextrin ring (H1-H6) and the sulfobutyl ether side chains. tandfonline.com The anomeric proton (H1) is typically the most deshielded, resonating downfield. tandfonline.com The broadness of the NMR signals is a characteristic feature resulting from the random substitution pattern of the sulfobutyl ether groups on the cyclodextrin molecule. researchgate.net Two-dimensional NMR techniques, such as 2D ROESY, can further elucidate the spatial relationships between the host cyclodextrin and a guest molecule in an inclusion complex. nih.gov

Chromatographic and Electrophoretic Separations for Compositional Analysis

Chromatographic and electrophoretic techniques are essential for analyzing the composition of Betadex Sulfobutyl Ether Sodium, including its purity, the distribution of substituted species, and the presence of any impurities.

High-Performance Liquid Chromatography (HPLC) for Product Purity and Component Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and separating the components of Betadex Sulfobutyl Ether Sodium. The United States Pharmacopeia (USP) outlines an assay method for Betadex Sulfobutyl Ether Sodium utilizing a column with L37 packing material, often a polymer-based aqueous size-exclusion chromatography (SEC) or gel-filtration chromatography (GFC) column. shodex.comshodexhplc.com This method allows for the quantification of the main Betadex Sulfobutyl Ether Sodium component and its separation from potential impurities. shodex.comcyclodextrinnews.com Different HPLC methods, such as those using a BIST™ A column, which is a negatively-charged, cation-exchange column, have also been developed to separate different manufacturers' Betadex Sulfobutyl Ether Sodium products. sielc.com These methods often employ a gradient elution to achieve effective separation and are compatible with various detectors like mass spectrometry (MS), evaporative light scattering detection (ELSD), and charged aerosol detection (CAD). sielc.com

Table 2: Typical HPLC Parameters for Betadex Sulfobutyl Ether Sodium Analysis (USP Method)

| Parameter | Specification |

|---|---|

| Column | L37 packing material |

| Mobile Phase | 0.1 M potassium nitrate (B79036) in acetonitrile (B52724) and water (1:4) |

| Detector | Refractive Index |

| Column Temperature | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) for Impurity Profiling

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and selective method for the analysis of carbohydrates and their derivatives, making it ideal for impurity profiling of Betadex Sulfobutyl Ether Sodium. kemolab.hrthermofisher.com This technique is particularly well-suited for detecting and quantifying underivatized carbohydrates without the need for chromophores or fluorophores. antecscientific.com

The USP specifies an HPAE-PAD method for the determination of β-cyclodextrin impurity in Betadex Sulfobutyl Ether Sodium. antecscientific.comthermofisher.com This method utilizes an anion-exchange column with an alkaline mobile phase, followed by pulsed amperometric detection. antecscientific.com HPAE-PAD offers high-resolution separations and sensitive detection, capable of quantifying carbohydrates in the low-picomole range. kemolab.hr The technique can effectively separate neutral and charged sugars based on charge, size, composition, and even linkage isomerism. youtube.com

Table 3: HPAE-PAD System Suitability Requirements for β-Cyclodextrin Impurity Analysis (USP)

| Parameter | Requirement |

|---|---|

| Relative Standard Deviation (RSD) of β-cyclodextrin peak area | Not more than 5% for replicate injections of the standard solution |

Source: antecscientific.com

Capillary Electrophoresis (CE) for Resolution and Quantification of Substitution Isomers

Capillary Electrophoresis (CE) is a highly effective analytical technique for separating and quantifying the complex array of substitution isomers found in Betadex Sulfobutyl Ether Sodium. nih.gov The fundamental principle of CE, which separates molecules based on their charge-to-size ratio, is exceptionally well-suited for distinguishing the various positional isomers and species with different degrees of substitution (DS). nih.govlcms.cz The negatively charged sulfonate groups on the sulfobutyl ether substituents create a charge on the cyclodextrin molecule, enabling its migration within an electric field. sciex.com

The resolving capability of CE allows for the separation of isomers that differ by even a single sulfobutyl ether group. nih.gov Moreover, it can often resolve positional isomers, where sulfobutyl ether groups are attached to different hydroxyl positions on the beta-cyclodextrin's glucopyranose units. lcms.cz This high-resolution capacity is vital for characterizing the product's heterogeneity and establishing a comprehensive compositional fingerprint. The migration time of each species in the electropherogram is inversely related to its charge-to-mass ratio; consequently, more highly substituted and thus more negatively charged species move more rapidly toward the anode.

For quantitative analysis, the peak area of each resolved isomer in the electropherogram is directly proportional to its concentration. lcms.cz By integrating the peak areas of all resolved species, the relative abundance of each substitution isomer can be ascertained, providing a detailed distribution profile of the various substituted forms of beta-cyclodextrin in the sample. lcms.cz The accuracy and precision of this quantification can be further improved by using a suitable internal standard.

Table 1: Typical Capillary Electrophoresis Method Details

| Parameter | Details |

| Capillary | Fused-silica capillary. |

| Buffer | Phosphate buffer, borate (B1201080) buffer. nih.gov |

| Voltage | 15-30 kV. sciex.com |

| Detection | Indirect UV detection. lcms.cz |

| Quantification | Peak area normalization. |

Quantitative Methodologies for Key Structural Attributes

Capillary Electrophoresis (CE) offers a dependable and precise method for determining the average degree of substitution (ADS) of Betadex Sulfobutyl Ether Sodium. sciex.comsciex.com The ADS is a critical quality parameter that indicates the average number of sulfobutyl ether groups per beta-cyclodextrin molecule. sciex.com In a CE electropherogram, the different substituted cyclodextrin species are separated according to their individual degrees of substitution. lcms.czsciex.com

The ADS is calculated from the CE data by integrating the peak areas corresponding to each degree of substitution (DS), from 1 to n, where n is the highest number of substituents observed. The following formula is typically used:

ADS = Σ (A_i * DS_i) / Σ A_i

Where:

A_i = Peak area of the species with a degree of substitution of i

DS_i = Degree of substitution of that species (e.g., 1, 2, 3)

This method provides a more direct and accurate determination of the ADS compared to other techniques because it is based on the separation and quantification of individual substituted species. nih.gov This method is highly precise, with reported relative standard deviations (RSDs) for ADS determination typically below 2%.

Table 2: Typical Relative Abundance of Different Degrees of Substitution

| Degree of Substitution (DS) | Typical Relative Abundance (%) |

| 1 | 1-5 |

| 2 | 5-10 |

| 3 | 10-15 |

| 4 | 15-20 |

| 5 | 15-20 |

| 6 | 10-15 |

| 7 | 5-10 |

| 8 | 1-5 |

| >8 | <1 |

The presence of unreacted beta-cyclodextrin is a significant process-related impurity in the final Betadex Sulfobutyl Ether Sodium product. Its quantification is crucial for ensuring product purity and consistency. While CE can be utilized, High-Performance Liquid Chromatography (HPLC) with refractive index detection (RID) is a frequently used and validated method for this purpose.

In a typical HPLC-RID method, a hydrophilic interaction liquid chromatography (HILIC) column is employed to separate the highly polar unreacted beta-cyclodextrin from the more retained sulfobutyl ether-substituted cyclodextrins. The mobile phase generally consists of a mixture of acetonitrile and water. The refractive index detector is ideal for this analysis as it is a universal detector that responds to the analyte's presence in the mobile phase, and beta-cyclodextrin lacks a strong UV chromophore.

Method validation in accordance with ICH guidelines is essential to ensure the reliability of the results. This includes demonstrating specificity, linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ) for beta-cyclodextrin. The LOD for this method is often in the range of 0.01% to 0.05% (w/w), and the LOQ is typically around 0.05% to 0.15% (w/w), enabling the sensitive detection and quantification of this impurity. thermofisher.com

Table 3: Typical HPLC-RID Method Validation Parameters for Beta-Cyclodextrin Analysis

| Analytical Method | Parameter | Typical Value |

| HPLC-RID | Limit of Detection (LOD) | 0.02% (w/w) |

| HPLC-RID | Limit of Quantification (LOQ) | 0.06% (w/w) |

| HPLC-RID | Linearity (r²) | >0.999 |

| HPLC-RID | Accuracy (Recovery) | 98-102% |

| HPLC-RID | Precision (RSD) | <5% |

The manufacturing of Betadex Sulfobutyl Ether Sodium involves reagents like 1,4-butane sultone and a basic catalyst, which can lead to the formation of process-related byproducts. sciex.com The characterization and quantification of these residual substances are vital for ensuring the safety and quality of the final product.

1,4-Butane Sultone: This is an alkylating agent used in the synthesis. Due to its potential toxicity, its residual levels must be carefully controlled. A common analytical method for its quantification is Gas Chromatography-Mass Spectrometry (GC-MS). google.com A headspace GC-MS method is often favored to minimize matrix effects from the non-volatile cyclodextrin product. This method involves extracting the volatile 1,4-butane sultone from the sample matrix, followed by separation on a GC column and detection by a mass spectrometer, which offers high selectivity and sensitivity. google.com

Process-Related Byproducts: A primary byproduct is bis(4-sulfobutyl) ether, formed by the dimerization of 1,4-butane sultone during the reaction. Ion-pair reversed-phase HPLC with UV detection is a suitable method for quantifying this impurity. An ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, is added to the mobile phase to improve the retention of the negatively charged bis(4-sulfobutyl) ether on the reversed-phase column.

The limits for these impurities are generally set at very low levels, often in the parts-per-million (ppm) range, requiring highly sensitive and specific analytical methods for their control.

Table 4: Analytical Methods and Typical Limits for Residual Reagents and Byproducts

| Impurity | Analytical Method | Typical Limit |

| 1,4-Butane Sultone | Headspace GC-MS | < 0.5 ppm |

| bis(4-sulfobutyl) ether | Ion-Pair RP-HPLC-UV | < 0.05% |

Supramolecular Interaction Mechanisms of Betadex Sulfobutyl Ether Sodium Salt

Principles of Inclusion Complex Formation

The formation of an inclusion complex between SBECD and a guest molecule is a dynamic, non-covalent process driven by a combination of factors that lead to a thermodynamically stable state. nih.govijpsonline.com

The core of SBECD's function lies in host-guest chemistry, where the cyclodextrin (B1172386) (the host) selectively binds a specific molecule (the guest) within its cavity. acs.org This molecular recognition is predicated on a suitable geometric fit between the host and guest. nih.govacs.orgmdpi.com The internal cavity, lined with hydrogen atoms and glycosidic oxygen bridges, possesses a low polarity, making it favorable for encapsulating lipophilic or hydrophobic guest molecules of an appropriate size and shape. nih.govijpsonline.com

The process involves the guest molecule displacing high-energy water molecules that initially occupy the hydrophobic cavity. ijpsonline.com This release of water into the bulk solution contributes to the formation of a more stable drug-carrier complex. ijpsonline.com The stoichiometry of these complexes is often found to be 1:1, meaning one molecule of SBECD encapsulates one guest molecule, as demonstrated in studies with drugs like iloperidone, bosutinib, and docetaxel (B913). nih.govmdpi.comnih.gov

While the hydrophobic effect is the principal driver, other non-covalent forces contribute to the stability and specificity of the supramolecular assembly. Hydrogen bonding can occur between functional groups on the guest molecule and the hydroxyl groups located on the outer surface of the SBECD molecule. ijpsonline.comresearchgate.net

Furthermore, the presence of the negatively charged sulfonate groups on the sulfobutyl ether chains introduces the potential for significant electrostatic interactions. rsc.orgresearchgate.net These anionic groups can attract and form strong bonds with cationic (positively charged) guest molecules, a mechanism not available to neutral cyclodextrins. researchgate.net Conversely, interactions with anionic molecules can be less favorable due to electrostatic repulsion. ijpsonline.com Studies have shown that neutral molecules often exhibit greater binding capacity compared to charged molecules, though the specific nature of the interaction is highly dependent on the guest. ijpsonline.com

Molecular Dynamics and Binding Affinity Studies

To better understand and predict these complex interactions, researchers employ advanced computational techniques and experimental binding studies.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and quantify the host-guest interactions at an atomic level. nih.govusm.mytandfonline.com Docking programs like AutoDock and Glide are used to predict the most favorable binding pose of a guest molecule within the SBECD cavity and to calculate a "docking score" or binding energy, which estimates the strength of the interaction. nih.govtandfonline.com

For instance, docking studies on the complexation of curcumin (B1669340) with SBECD revealed that the aromatic part of the curcumin molecule fits deeply into the large cavity, with its methoxy (B1213986) and hydroxyl groups interacting with the cyclodextrin. tandfonline.com Similarly, modeling of the bosutinib-SBECD complex helped confirm a 1:1 stoichiometry and demonstrated superior binding affinity compared to other cyclodextrin derivatives. nih.gov These in silico studies provide critical insights that align with and help explain experimental results from methods like phase solubility studies. nih.govtandfonline.com

Table 1: Experimentally Determined Binding Constants of Various Guest Molecules with Betadex Sulfobutyl Ether Sodium Salt

| Guest Molecule | Stoichiometric Ratio (SBECD:Guest) | Binding Constant (K) | Method | Source |

|---|---|---|---|---|

| Curcumin | 1:1 | > 200 M-1 | Phase Solubility | tandfonline.com |

| Phenolic Acids (e.g., Ferulic Acid) | 1:1 | ~107 M-1 | Flow-Injection Chemiluminescence | nih.gov |

| Reserpine | 1:1 | 7.4 × 106 M-1 | Flow-Injection Chemiluminescence | researchgate.net |

| Chenodeoxycholate | 1:1 | Very High K1 | Kinetic Dialysis | nih.gov |

| Docetaxel | 1:1 | Calculated from slope | Phase Solubility | nih.gov |

Table 2: Molecular Docking and Binding Energy Calculations for SBECD Complexes

| Guest Molecule | Docking Software/Method | Calculated Binding Energy (kcal/mol) | Key Finding | Source |

|---|---|---|---|---|

| Finasteride | Molecular Docking | -4.1 | Binding energy was lower compared to other cyclodextrin derivatives like DM-β-CyD. | dovepress.com |

| Curcumin | Glide Module / MM-GBSA | -45.74 (Pose 2) | Aromatic part of curcumin fit deeply into the SBECD cavity. | tandfonline.com |

| Bosutinib | Molecular Dynamics & Docking | Not explicitly stated, but offered superior binding affinity over other CDs. | Confirmed 1:1 stoichiometry and suitability of SBECD for complexation. | nih.gov |

| Remdesivir | AutoDock | Not explicitly stated, but calculations conformed to experimental phase solubility. | Computational models elucidated the mechanism of macroscopic clathration. | nih.gov |

The sulfobutyl groups are not merely passive solubilizers; their charge, number (degree of substitution, DS), and position significantly impact guest binding. mdpi.comrsc.orgnih.gov The sulfobutyl substituents consist of a hydrophobic four-carbon (butyl) chain and a terminal negatively charged sulfonate group. mdpi.comijpsonline.com The alkyl ether portion can effectively extend the hydrophobic cavity, while the anionic headgroup introduces strong electrostatic potential. mdpi.comijpsonline.com

The degree of substitution plays a critical role. For cationic guests, an increasing number of sulfobutyl groups can lead to a stronger binding affinity due to enhanced electrostatic attraction. rsc.org A study involving the cationic dye LDS-798 and a series of SBECD derivatives with varying DS showed that the binding constant increased with a higher number of sulfobutyl substituents. rsc.org However, for some molecules, a higher DS can introduce steric hindrance, where the bulky sulfobutyl groups physically block the guest from entering the cavity. researchgate.net Furthermore, for anionic guests, a higher DS may lead to poorer binding due to increased electrostatic repulsion. nih.gov This demonstrates that the binding affinity can be finely tuned by altering the degree of substitution on the cyclodextrin. rsc.org

Stoichiometric Considerations in Inclusion Complex Formation and Their Impact on Performance

The formation of an inclusion complex between this compound (SBECD) and a guest molecule is a dynamic equilibrium, and the molar ratio, or stoichiometry, of the two components is a critical factor that governs the efficiency of complexation and the ultimate performance of the formulation. The stoichiometry of an inclusion complex is typically 1:1, meaning one molecule of the guest drug is encapsulated within one molecule of SBECD. nih.govcydextrins.com However, higher-order complexes, such as 1:2 or 2:1 (drug:SBECD), can also form depending on the size, shape, and properties of the guest molecule. nih.gov

The stoichiometric ratio directly influences key performance attributes such as drug solubility, dissolution rate, and stability. formulationbio.com Determining the optimal molar ratio is essential for maximizing the desired effect, whether it be enhancing solubility or controlling the release of a drug. ijpsonline.com Phase solubility studies are a fundamental tool used to elucidate the stoichiometric relationship between a drug and SBECD. These studies involve titrating the drug with increasing concentrations of SBECD and measuring the resulting increase in the drug's solubility. The shape of the resulting phase solubility diagram can reveal the stoichiometry of the complex. A linear relationship (AL-type) typically indicates the formation of a 1:1 complex. cydextrins.com

For instance, a study on the complexation of ziprasidone (B1663615) mesylate with SBECD demonstrated the formation of a 1:1 inclusion complex. nih.gov Similarly, research on the inclusion of chrysin (B1683763) with SBECD also pointed to a 1:1 stoichiometric ratio. cydextrins.com The molar ratio can also be influenced by the preparation method of the inclusion complex. Techniques like kneading, co-precipitation, and freeze-drying can affect the degree of interaction and the final stoichiometry of the complex formed. nih.govresearchgate.net

The performance of the formulation is intrinsically linked to the stoichiometry. A 1:1 complex of aripiprazole (B633) with a cyclodextrin derivative, for example, showed enhanced dissolution. nih.gov Achieving the correct molar ratio ensures that the maximum amount of the guest drug is complexed, leading to optimal improvements in its physicochemical properties. An insufficient amount of SBECD may result in incomplete complexation and thus, suboptimal performance. Conversely, an excessive amount of SBECD beyond the optimal stoichiometric ratio may not provide any additional benefit and could introduce unnecessary excipient load into the formulation.

Table 1: Stoichiometric Ratios of this compound with Various Drugs

| Drug | Stoichiometry (Drug:SBECD) | Method of Determination | Reference |

|---|---|---|---|

| Ziprasidone Mesylate | 1:1 | Phase Solubility, Circular Dichroism, NMR | nih.gov |

| Chrysin | 1:1 | Phase Solubility | cydextrins.com |

| Aripiprazole | 1:1 | Phase Solubility | nih.gov |

| Ziprasidone Hydrochloride | 1:1 | Phase Solubility | researchgate.net |

Modulation of Supramolecular Performance

The performance of supramolecular systems involving this compound (SBECD) is not static and can be modulated by various factors. Understanding these factors is crucial for designing formulations with desired characteristics, such as enhanced stability and controlled solubilization.

Impact of this compound Concentration on Complex Stability and Solubilization Capacity

The concentration of SBECD plays a pivotal role in both the stability of the inclusion complex and its capacity to solubilize poorly water-soluble drugs. Generally, as the concentration of SBECD increases, the solubility of the guest drug increases in a linear fashion, which is characteristic of the formation of a soluble 1:1 complex. nih.gov This enhanced solubilization is a direct consequence of more drug molecules being encapsulated within the hydrophobic cavity of the SBECD molecules.

The stability of the complex is also influenced by the SBECD concentration. A higher concentration of the cyclodextrin can shift the equilibrium towards the formation of the inclusion complex, thereby increasing its apparent stability. This is particularly important for maintaining the drug in a solubilized state, especially upon dilution. For instance, in ophthalmic preparations, a concentration of SBECD greater than the minimum required for drug solubilization can help prevent the precipitation of the uncomplexed drug. formulationbio.com

However, the relationship between SBECD concentration and performance is not always linear and can be influenced by the specific drug and the presence of other excipients. For example, the dissolution rate of atorvastatin (B1662188) from its complex with SBECD was found to increase with an increasing concentration of the cyclodextrin, with a 1:3 drug-to-cyclodextrin ratio proving to be optimal for stable inclusion complex formation and dissolution. japsonline.com Similarly, increasing the molar ratio of cyclodextrin enhanced the dissolution of aripiprazole. nih.gov

Table 2: Effect of this compound Concentration on Drug Solubility

| Drug | SBECD Concentration | Resulting Drug Solubility | Reference |

|---|---|---|---|

| Lurasidone | Increased | Over 29.8 to 39.3 times higher than API | nih.gov |

| Hydrocortisone with β-cyclodextrin | Addition of 1% (w/v) sodium acetate | Increased from 2.2 mg/ml to 7.1 mg/ml | nih.gov |

| Diclofop-methyl with methylated β-cyclodextrin | Increased | Linearly increased | nih.gov |

Effects of Environmental pH on Complexation Dynamics and Stability

The environmental pH can significantly affect the complexation dynamics and stability of inclusion complexes formed with this compound (SBECD). SBECD itself is stable in aqueous solutions at a pH greater than approximately 1. formulationbio.com However, it can start to decompose at pH values around 4.2–4.4, with the degradation rate increasing as the pH drops below 4.0. mdpi.com

The ionization state of the guest molecule, which is often pH-dependent, is a critical factor. For ionizable drugs, a change in pH can alter their charge and, consequently, their affinity for the SBECD cavity. For instance, the complexation of ziprasidone mesylate with SBECD was found to be favored for the ion pair form over the dissociated ionic form, indicating that the dissociation of the drug is suppressed by inclusion complexation. nih.gov

The stability of the drug itself can also be pH-dependent, and SBECD can offer a protective effect. For example, SBECD was shown to have a protective effect on chrysin at simulated pH values, enhancing its stability. cydextrins.com Similarly, SBECD increased the stability of a drug when exposed to different pH conditions in the gastrointestinal tract. ijpsonline.com In the case of voriconazole, an antifungal drug, its formulation with SBECD is designed for intravenous administration where the pH is controlled. nih.gov The complexation of various acidic and basic drugs with SBECD has been shown to be a function of pH, which alters the binding constants. researchgate.net

Table 3: pH-Dependent Stability and Solubility of Drug:SBECD Complexes

| Drug | pH Condition | Observation | Reference |

|---|---|---|---|

| SBECD | ~1 | Stable in aqueous solution | formulationbio.com |

| SBECD | ~4.2-4.4 | Starts to decompose | mdpi.com |

| Chrysin | Simulated pH | SBECD had a protective effect | cydextrins.com |

| Lurasidone Hydrochloride | 1.2, 4.5, 6.8, 7.0 | Solubility dramatically enhanced | nih.gov |

| Azithromycin (B1666446) | 6.7 | SBECD maintained 99% of the drug in solution for up to 6 months | mdpi.com |

Table of Compounds

| Compound Name |

|---|

| Aripiprazole |

| Atorvastatin |

| Azithromycin |

| Betadex Sulfobutyl Ether Sodium |

| Chrysin |

| Diclofop-methyl |

| Hydrocortisone |

| Lurasidone Hydrochloride |

| Voriconazole |

| Ziprasidone Hydrochloride |

Excipient Science and Functional Principles of Betadex Sulfobutyl Ether Sodium Salt in Advanced Formulations

Mechanisms of Solubility Enhancement for Poorly Soluble Compounds

Betadex Sulfobutyl Ether Sodium (SBECD) is a chemically modified cyclodextrin (B1172386) that has become a crucial excipient in modern pharmaceutical formulations, primarily for its ability to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). mdpi.comnih.gov Its torus-shaped molecular structure, featuring a hydrophilic exterior and a lipophilic interior cavity, allows it to encapsulate non-polar drug molecules, thereby increasing their solubility in aqueous media. flarer.chcphi-online.com The sulfobutyl ether groups on the exterior of the cyclodextrin further enhance its water solubility and provide an anionic charge, which can lead to specific interactions with cationic drugs. cphi-online.com

Fundamental Principles of Inclusion Complexation in Enhancing Aqueous Solubilization

The primary mechanism by which Betadex Sulfobutyl Ether Sodium enhances solubility is through the formation of non-covalent inclusion complexes with guest drug molecules. cphi-online.comsci-hub.se This process involves the insertion of a lipophilic part of the drug molecule into the hydrophobic cavity of the cyclodextrin. flarer.ch The formation of these complexes is a dynamic equilibrium, where free drug and cyclodextrin molecules are constantly associating and dissociating. drug-dev.com

The driving forces for inclusion complexation are multifaceted and include:

Hydrophobic Interactions: The primary driving force is the displacement of high-energy water molecules from the non-polar cyclodextrin cavity and their replacement by the less polar guest molecule.

Van der Waals Forces: These are weak, short-range attractive forces that occur between the guest molecule and the atoms lining the cyclodextrin cavity.

Hydrogen Bonding: While less common as a primary driver for inclusion, hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rim of the cyclodextrin cavity, further stabilizing the complex.

Electrostatic Interactions: The anionic sulfobutyl ether groups of SBECD can interact favorably with cationic or polar guest molecules, enhancing complex formation. pharmaexcipients.com

The stoichiometry of the inclusion complex, typically 1:1, can be determined through phase-solubility studies, which show a linear relationship between the concentration of the drug and the cyclodextrin. drug-dev.com

Role of Betadex Sulfobutyl Ether Sodium in Promoting Amorphization or Reducing Crystallinity of Guest Molecules

In addition to forming soluble inclusion complexes, Betadex Sulfobutyl Ether Sodium can also enhance drug solubility by inducing a change in the solid-state properties of the guest molecule. Specifically, it can promote the amorphization or reduce the crystallinity of a crystalline drug. nih.govresearchgate.net An amorphous solid lacks the long-range molecular order of a crystalline solid and generally exhibits higher apparent solubility and faster dissolution rates.

The process of amorphization through complexation with SBECD involves the entrapment of individual drug molecules within the cyclodextrin cavity, which prevents the drug molecules from arranging themselves into a crystalline lattice. nih.gov This molecular dispersion of the drug within the amorphous SBECD matrix results in a solid dispersion where the drug is present in an amorphous state. nih.govcyclolab.hu

Analytical techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are used to confirm the amorphization of a drug. nih.govgoogle.com In DSC, the disappearance of the sharp melting endotherm of the crystalline drug is indicative of its conversion to an amorphous form. nih.gov Similarly, XRPD patterns of the complex will show a diffuse halo pattern characteristic of amorphous materials, rather than the sharp peaks associated with a crystalline structure. nih.govgoogle.com

Table 1: Research Findings on Solubility Enhancement of Poorly Soluble Drugs with Betadex Sulfobutyl Ether Sodium

| Drug | Initial Solubility (µg/mL) | Solubility with SBECD (mg/mL) | Fold Increase | Formulation/Conditions | Reference |

|---|---|---|---|---|---|

| Remdesivir | ~0.025 | 7.6 - 9.7 | ~304,000 - 388,000 | 20% (w/w) aqueous solution, pH 1.9 | nih.gov |

| Itraconazole | <0.001 | - | - | Used as a solubilizing agent in an injection formulation. | delicydextrin.com |

| Voriconazole | - | - | - | Used as a solubilizing agent in an injection formulation. | hres.ca |

| Ibuprofen | ~21 | - | - | Complexation demonstrated to enhance solubility. | drug-dev.comresearchgate.net |

| Testosterone | ~8 | - | - | Phase solubility studies showed a linear increase in solubility with SBECD concentration. | drug-dev.com |

Table 2: Evidence of Amorphization of Crystalline Drugs by Betadex Sulfobutyl Ether Sodium

| Drug | Analytical Technique | Observation | Conclusion | Reference |

|---|---|---|---|---|

| Remdesivir | DSC | Disappearance of the melting endotherms of crystalline Remdesivir at 127°C and 137°C in the complex. | Complete amorphization of Remdesivir. | nih.gov |

| Remdesivir | XRPD | Absence of sharp diffraction peaks of crystalline Remdesivir in the complex, showing a halo pattern. | Molecular entrapment resulted in complete amorphization. | nih.gov |

| Ibuprofen | DSC & XRPD | Studies revealed the amorphous conversion of Ibuprofen upon complexation. | Amorphous conversion of Ibuprofen. | researchgate.net |

| Compound of Formula (I) | DSC & XRD | A non-stoichiometric hydrate (B1144303) of the compound showed a wide endotherm in DSC and low crystallinity in XRD. | Low crystallinity observed. | google.comgoogleapis.com |

Principles of Active Pharmaceutical Ingredient (API) Stability Enhancement

Betadex Sulfobutyl Ether Sodium is not only a solubility enhancer but also a versatile stabilizer, protecting APIs from various degradation pathways. mdpi.comcphi-online.com The formation of an inclusion complex shields the labile guest molecule from the surrounding environment, thereby improving its chemical stability. cphi-online.com

Protection Mechanisms Against Various Chemical Degradation Pathways

The protective effect of Betadex Sulfobutyl Ether Sodium stems from the encapsulation of the susceptible portion of the API molecule within its cavity. This steric hindrance minimizes the contact of the API with degradative agents present in the formulation or the environment. The primary degradation pathways that can be mitigated by complexation with SBECD include:

Hydrolysis: By encapsulating hydrolytically unstable functional groups, such as esters or amides, SBECD can restrict their access to water molecules, thus slowing down the rate of hydrolysis. mdpi.com

Oxidation: For APIs prone to oxidation, inclusion within the cyclodextrin cavity can limit their exposure to oxygen and pro-oxidant species, thereby enhancing their stability. mdpi.com

Photodegradation: Encapsulation can protect light-sensitive APIs from photolytic degradation by shielding them from incident light. nih.gov

The polyanionic nature of SBECD can also contribute to stability by creating a charge-repulsive environment for certain catalysts of degradation. mdpi.com

Impact of Complexation on API Chemical Stability under Different Environmental Conditions

The stabilizing effect of Betadex Sulfobutyl Ether Sodium is often evaluated under various stress conditions to predict the shelf-life and determine appropriate storage conditions for the final drug product. mdpi.com These conditions typically include elevated temperature, high humidity, and exposure to light.

Studies have demonstrated the enhanced stability of various APIs when formulated with SBECD under such stressful environments. For instance, the stability of azithromycin (B1666446) in an aqueous solution was significantly improved in the presence of SBECD, with 99% of the drug remaining after 6 months at room temperature. mdpi.com Similarly, SBECD has been shown to have a strong stabilizing influence against the aqueous-mediated degradation of cefixime (B193813) and Salinosporamide A. mdpi.com A study on the stability of a Remdesivir-SBECD complex on the International Space Station, where it was exposed to radiation and microgravity, confirmed the high resistance of SBECD to degradation and its protective effect on the API. nih.gov

Table 3: Research Findings on the Stability Enhancement of APIs with Betadex Sulfobutyl Ether Sodium

| API | Degradation Pathway | Stability Improvement with SBECD | Environmental Condition | Reference |

|---|---|---|---|---|

| Azithromycin | Hydrolysis | Maintained 99% of the drug in solution for up to 6 months. | Room temperature in buffered aqueous solution (pH 6.7). | mdpi.com |

| Cefixime | Hydrolysis | Strong stabilizing influence against aqueous-mediated degradation. | Aqueous solution. | mdpi.com |

| Salinosporamide A | Hydrolysis | Stabilizing effect against aqueous degradation. | Aqueous solution. | mdpi.com |

| Remdesivir | Multiple (including radiation) | SBECD was highly resistant to degradation and protected the API. | Space (radiation, microgravity). | nih.gov |

| Posaconazole | Multiple | The formulation was stable under forced degradation conditions (acid, base, peroxide, thermal, photolytic, humidity). | Forced degradation studies. | chemrj.org |

Modulation of Release Kinetics in Formulation Design

Beyond solubility and stability enhancement, Betadex Sulfobutyl Ether Sodium can also be utilized to modulate the release kinetics of an API from a dosage form. flarer.chcphi-online.com The reversible nature of the inclusion complex allows for the controlled release of the drug as the complex dissociates upon administration and dilution in biological fluids. drug-dev.com

By adjusting the concentration of SBECD in a formulation, the rate and extent of drug release can be tailored to achieve a desired therapeutic profile. For example, in some formulations, a higher concentration of SBECD can lead to a slower release of the drug, potentially prolonging its therapeutic effect. formulationbio.com This is because a larger proportion of the drug is in the complexed form and is only released as the complex dissociates. This principle is particularly useful in the design of sustained-release formulations. flarer.ch

Conversely, by ensuring rapid dissolution and complexation, SBECD can be used to achieve immediate-release profiles for poorly soluble drugs, which is beneficial for indications requiring a rapid onset of action. researchgate.net The versatility of SBECD in modulating drug release makes it a valuable tool for formulation scientists in designing advanced drug delivery systems with optimized pharmacokinetic profiles. delicydextrin.comnih.gov

Strategies for Achieving Sustained and Controlled Release through Complexation

Betadex Sulfobutyl Ether Sodium Salt (SBECD) is a modified cyclodextrin that plays a significant role in developing sustained and controlled-release drug formulations. Its unique structure, featuring a hydrophilic outer surface and a hydrophobic inner cavity, allows for the formation of inclusion complexes with a variety of drug molecules. scispace.commdpi.com This complexation is a key strategy for modulating drug release profiles.

One primary mechanism for achieving sustained release involves the reversible nature of the inclusion complex. nih.gov After administration, the complex begins to dissociate, releasing the free drug to be absorbed. The rate of this dissociation can be influenced by several factors, thereby controlling the rate of drug release. For instance, the use of hydrophobic cyclodextrin derivatives, such as ethylated and peracylated versions, has been shown to act as slow-release carriers for water-soluble drugs. nih.gov

In the context of osmotic pump systems, SBECD can function as both a solubilizing agent and an osmotic agent. nih.govijpsonline.com In a controlled porosity osmotic pump pellet, the release of a sparingly water-soluble drug like prednisolone (B192156) was shown to follow zero-order kinetics for a significant portion of the release period, indicating a constant release rate. nih.gov This is primarily driven by the osmotic pressure generated by SBECD, which facilitates a continuous and controlled release of the drug. nih.gov The release rate in such systems can be further fine-tuned by modifying the membrane thickness of the osmotic pump tablet. ijpsonline.com

Matrix tablet formulations also utilize SBECD to achieve controlled drug delivery. In a study with prednisolone in a hydroxypropyl methylcellulose (B11928114) (HPMC) matrix, the drug release rate was found to be dependent on the molar ratio of SBECD to the drug, rather than the absolute amount of SBECD. ijpsonline.com This suggests that the formation of the inclusion complex is the rate-limiting step in the drug release process. By carefully selecting the molar ratio, a complete and controlled release of drugs with limited aqueous solubility can be achieved. ijpsonline.com

Furthermore, the combination of SBECD with other polymers can create synergistic effects for sustained release. For example, chitosan (B1678972) nanoparticles cross-linked with SBECD as an anionic agent have demonstrated sustained release properties, making them a promising carrier for controlled drug delivery systems. ijpsonline.com

Factors Influencing Dissolution Rate from this compound Formulations

The dissolution rate of a drug from a formulation containing this compound is influenced by a multitude of factors, primarily centered around the formation and stability of the drug-SBECD inclusion complex.

Solubility Enhancement: A primary factor is the significant increase in the aqueous solubility of poorly water-soluble drugs upon complexation with SBECD. ijpsonline.commdpi.comnih.gov The dissolution rate is directly proportional to the solubility of the drug. ijpsonline.com By forming a water-soluble inclusion complex, SBECD increases the concentration of the drug in the dissolution medium, leading to a higher dissolution rate. ijpsonline.comresearchgate.net For example, the inclusion complex of nifedipine (B1678770) with SBECD showed a much faster dissolution rate compared to the pure drug. scispace.com Similarly, the complexation of docetaxel (B913) with SBECD resulted in an approximately 800-fold increase in its water solubility. nih.gov

Method of Complex Preparation: The method used to prepare the inclusion complex significantly impacts the dissolution characteristics. Common methods include kneading, evaporation, and freeze-drying. ingentaconnect.com In a study with etoricoxib, freeze-dried inclusion complexes exhibited the highest equilibrium solubility and the fastest drug release compared to complexes prepared by kneading or evaporation methods. ingentaconnect.com This is often attributed to the amorphous nature and higher surface area of the freeze-dried product.

Molar Ratio of Drug to SBECD: The stoichiometry of the inclusion complex, typically a 1:1 molar ratio, is a critical determinant of dissolution. scispace.com The formation of a stable complex is essential for enhanced dissolution. The stability constant of the complex, which should be neither too low nor too high, indicates the strength of the interaction and its potential to improve bioavailability. scispace.com

Physicochemical Properties of the Drug and SBECD: The intrinsic properties of both the drug molecule and the SBECD derivative influence the complexation efficiency and, consequently, the dissolution rate. The size, shape, and hydrophobicity of the guest molecule must be compatible with the hydrophobic cavity of the SBECD. scispace.com The degree of substitution of the sulfobutyl ether groups on the cyclodextrin can also affect its complexing ability. nih.gov

Presence of Other Excipients: The inclusion of other excipients in the formulation can either enhance or hinder the dissolution rate. For instance, hydrophilic polymers can act synergistically with SBECD to further improve solubility and dissolution. nih.gov Conversely, certain excipients might compete with the drug for complexation with SBECD, potentially reducing its effectiveness.

Solid-State Characteristics: The physical form of the drug-SBECD complex plays a crucial role. Amorphous complexes generally exhibit faster dissolution rates than their crystalline counterparts due to their higher energy state and lack of a crystal lattice structure to overcome. nih.govresearchgate.net Techniques like freeze-drying often yield amorphous complexes, leading to improved dissolution. ingentaconnect.com

Mechanisms of Organoleptic Property Modification

Inclusion-Based Principles for Taste Masking

The unpleasant taste of many active pharmaceutical ingredients (APIs) is a significant challenge in the development of oral dosage forms, particularly for pediatric and geriatric populations. senpharma.vn this compound offers an effective solution for taste masking through the formation of inclusion complexes. researchgate.net The fundamental principle lies in the encapsulation of the bitter-tasting drug molecule within the hydrophobic cavity of the SBECD molecule. nih.govsenpharma.vn

When the drug molecule is encapsulated, it is physically shielded from interacting with the taste receptors on the tongue. nih.govsenpharma.vnresearchgate.net This prevents the perception of bitterness. The effectiveness of taste masking is dependent on the stability of the inclusion complex in the oral cavity. A stable complex ensures that the drug is not released prematurely in the mouth. scispace.com

Several factors contribute to the efficacy of SBECD in taste masking:

Molecular Encapsulation: The primary mechanism is the formation of a host-guest inclusion complex where the bitter API (guest) is enclosed within the SBECD (host) cavity. nih.govsenpharma.vn

Altered Molecular Properties: The resulting complex has different physicochemical properties, including size and shape, compared to the free drug molecule. This altered structure may not be recognized by the taste receptors. nih.gov

Delayed Drug Release: The complexation can also delay the dissolution and release of the drug in the saliva, reducing the concentration of the free drug available to interact with taste buds. nih.gov If the concentration of the free drug remains below its bitterness threshold, the unpleasant taste will not be perceived. nih.gov

The sodium salt form of SBECD, such as Captisol®, is noted to be tasteless, which is an advantage in oral formulations designed for taste masking. ijpsonline.comresearchgate.net

Complexation Effects on Malodor Mitigation in Aqueous Systems

Similar to its taste-masking properties, this compound can be utilized to mitigate unpleasant odors in aqueous formulations. The underlying mechanism is again the formation of inclusion complexes with the malodorous molecules. researchgate.net

Many volatile compounds responsible for unpleasant odors are hydrophobic in nature. By encapsulating these volatile molecules within its hydrophobic cavity, SBECD effectively reduces their partial pressure above the aqueous solution. researchgate.net This sequestration prevents the odor-causing molecules from escaping into the headspace and being detected by the olfactory system.

The effectiveness of malodor mitigation depends on the affinity of the volatile compound for the SBECD cavity and the stability of the resulting complex. A strong interaction will lead to a more significant reduction in the perceived odor. This principle is analogous to the use of cyclodextrins in various consumer products for odor control.

Influence on Permeation and Absorption Mechanisms

Effects of this compound on Permeability Coefficients

The influence of this compound on drug permeation across biological membranes is a complex phenomenon. While SBECD is primarily known for enhancing the solubility and dissolution of poorly soluble drugs, its effect on permeability is not always straightforward.

Generally, only the free, unbound drug is capable of permeating biological membranes. semanticscholar.org When a drug forms an inclusion complex with SBECD, the complex itself is typically too large and hydrophilic to passively diffuse across lipophilic membranes. researchgate.net Consequently, the formation of a drug-SBECD complex can lead to a decrease in the apparent permeability coefficient of the drug. researchgate.net

The relationship between solubility enhancement and permeability can be described as a trade-off. researchgate.net As the concentration of SBECD increases, the solubility of the drug also increases, but the concentration of free, permeable drug may decrease, leading to reduced permeability. A theoretical model has been proposed that assumes a direct proportionality between the increase in apparent solubility and the decrease in apparent permeability. researchgate.net

In some instances, SBECD has been reported to reversibly increase the permeability of the gastrointestinal mucosa, which could further contribute to enhanced drug absorption. ijpsonline.com This effect is thought to be due to the interaction of free SBECD with the mucosal membrane. ijpsonline.com For example, inclusion complexes of erlotinib (B232) and zaleplon with SBECD have shown increased permeability, which was attributed to the increase in their aqueous solubility. semanticscholar.org

Role of Zeta Potential Changes in Modulating Drug Permeation

The zeta potential, a measure of the magnitude of the electrostatic charge at the double layer surrounding a particle in solution, is a critical factor in the stability of colloidal dispersions and plays a significant role in the interaction of drug delivery systems with biological membranes. The inherent anionic nature of this compound (SBECD) imparts a negative zeta potential to the cyclodextrin itself and can influence the zeta potential of drug-SBECD complexes. This alteration of surface charge has profound implications for a drug's ability to permeate biological barriers.

The surface of biological membranes, such as the skin and mucosal layers, is typically negatively charged. researchgate.net Consequently, the electrostatic interactions between a drug or drug-carrier system and the membrane surface can either facilitate or hinder permeation. A key consideration is the balance between mucoadhesion and mucus penetration. While a positive zeta potential can enhance interaction with the negatively charged cell surface, potentially increasing cellular uptake, a negative zeta potential may be more effective for permeating through the negatively charged mucus layer. nih.gov

Detailed Research Findings

Research has demonstrated that the effect of SBECD on drug permeation is highly dependent on the specific drug and the biological membrane .

In a study investigating the effect of SBECD on the permeability of ranitidine, it was observed that increasing concentrations of SBECD led to a decrease in the apparent permeability coefficient of the drug across Caco-2 cell monolayers. mdpi.com This inhibitory effect was attributed to the formation of a less permeable complex due to the interaction between SBECD and ranitidine, which was reflected in the changes in zeta potential. mdpi.com The study highlighted that while SBECD is often used to enhance solubility, its impact on the permeability of poorly permeable drugs should be carefully considered. mdpi.com

Conversely, in other scenarios, the formation of an inclusion complex with SBECD has been shown to enhance drug permeation. For drugs with poor water solubility, the hydrophilic exterior of the SBECD carrier can facilitate transport through aqueous barriers at the biological membrane. ijpsonline.com For example, an inclusion complex of sevoflurane (B116992) with SBECD demonstrated significantly higher blood-brain barrier permeability. researchgate.net Similarly, increased permeability has been observed for complexes of erlotinib and zaleplon with SBECD, which was attributed to the increase in aqueous solubility. ijpsonline.com

The development of nanoparticle drug delivery systems incorporating SBECD has also shown promise in modulating drug permeation. For instance, chitosan/sulfobutylether-β-cyclodextrin nanoparticles have been investigated for ocular drug delivery. ijpsonline.com In a study involving dexamethasone (B1670325) delivery for anti-inflammatory therapy, nanoparticles composed of chitosan and SBECD exhibited a prolonged residence time on the mucosa and enhanced drug permeability through the corneal membrane. mdpi.com The positive zeta potential of these nanoparticles, attributed to the chitosan component, was considered beneficial for their stability and interaction with the negatively charged ocular surface. mdpi.com

The following interactive table summarizes the findings on the effect of SBECD on the zeta potential and permeation of various drugs:

Interactive Data Table: Effect of this compound on Zeta Potential and Drug Permeation

| Drug | System | Key Finding on Zeta Potential | Effect on Permeation | Reference |

| Ranitidine | Aqueous solution with varying SBECD concentrations | Zeta potential of the mixed solution increased with increasing SBECD concentration. mdpi.com | Decreased permeability across Caco-2 cells and in vivo. mdpi.com | mdpi.com |

| Dexamethasone | Chitosan/SBECD nanoparticles | Nanoparticles exhibited a strongly positive zeta potential. mdpi.com | Enhanced permeability through the corneal membrane. mdpi.com | mdpi.com |

| Sevoflurane | SBECD inclusion complex | Not explicitly stated, but complex formation confirmed. | Significantly higher blood-brain barrier permeation. researchgate.net | researchgate.net |

| Erlotinib | SBECD inclusion complex | Not explicitly stated, but complex formation implied. | Increased permeability due to increased aqueous solubility. ijpsonline.com | ijpsonline.com |

| Zaleplon | SBECD inclusion complex | Not explicitly stated, but complex formation implied. | Increased permeability due to increased aqueous solubility. ijpsonline.com | ijpsonline.com |

Degradation Kinetics and Thermal Stability Mechanisms of Betadex Sulfobutyl Ether Sodium Salt

Influence of Environmental Factors on Stability

Impact of Hydration State and Water Content on Thermal Stability Profiles

The hydration state and water content of Betadex Sulfobutyl Ether Sodium Salt are critical factors influencing its thermal stability. As a hygroscopic and amorphous substance, its stability is intrinsically linked to the amount of water it holds.

Investigations into the thermal behavior of this compound reveal a distinct, multi-stage degradation process that begins with the loss of water. Thermoanalytical studies show that the compound typically contains around 8% water content. mdpi.com This bound water is released at temperatures ranging from 40°C to 140°C. mdpi.com Following this dehydration step, the anhydrous form of the compound exhibits considerable thermal stability, with significant degradation only commencing at approximately 240°C. mdpi.com It is also noted that exposure to relative humidity levels above 60% can lead to deliquescence, a process where the solid absorbs enough atmospheric moisture to dissolve into a liquid. chemicalbook.com If this occurs, the material can be dried, but it results in a glass-like product. chemicalbook.com

The kinetics of the thermal degradation of the anhydrous state have been studied under non-isothermal conditions using various heating rates. The degradation process shifts to higher temperatures as the heating rate is increased. mdpi.com The initial degradation step of the anhydrous compound occurs over specific temperature ranges that are dependent on the rate of heating, as detailed in the table below. mdpi.com

| Heating Rate (β, °C·min⁻¹) | Temperature Range (°C) |

|---|---|

| 2 | 221–289 |

| 4 | 228–298 |

| 6 | 235–303 |

| 8 | 238–309 |

| 10 | 239–313 |

pH-Dependent Degradation Mechanisms in Aqueous Solutions

The stability of this compound in aqueous solutions is significantly influenced by pH. Generally, the compound is stable in solutions with a pH value above approximately 1. chemicalbook.com However, it is susceptible to degradation under highly acidic conditions, particularly at elevated temperatures. chemicalbook.com

In environments with a pH below 1, the compound undergoes degradation through a mechanism that begins with the ring-opening of the cyclodextrin (B1172386) structure. chemicalbook.com This is subsequently followed by the hydrolysis of the α(1-4) glucoside bonds that form the backbone of the cyclodextrin molecule. chemicalbook.com

Conversely, the compound demonstrates good stability in neutral to alkaline conditions. Studies involving capillary electrophoresis for analyzing the average degree of substitution have utilized background electrolytes with pH values of 7.5, 8.0, and 8.5. sciex.com In these experiments, it was observed that a higher pH resulted in faster separation and improved peak sharpness, indicating the compound's stability and consistent behavior in this pH range. sciex.com Furthermore, compendial methods for impurity analysis have employed high-performance anion-exchange chromatography with an alkaline mobile phase at a pH of 12.4, further supporting the compound's stability at high pH levels. antecscientific.com Solutions of this compound are also stable enough to be sterilized by autoclaving. chemicalbook.com

| pH Range | Stability and Degradation Behavior | Source |

|---|---|---|

| < 1 | Degradation occurs, especially at elevated temperatures. Mechanism involves ring-opening followed by hydrolysis of α(1-4) glucoside bonds. | chemicalbook.com |

| > 1 | Generally stable in aqueous solutions. | chemicalbook.com |

| 7.5 - 8.5 | Stable; used in capillary electrophoresis analysis where higher pH improves separation efficiency. | sciex.com |

| 12.4 | Stable; used in alkaline mobile phase for chromatographic analysis. | antecscientific.com |

Regulatory Science, Quality Attributes, and Manufacturing Compliance for Betadex Sulfobutyl Ether Sodium Salt

Pharmacopoeial Standards and Compliance Research

The quality and consistency of Betadex Sulfobutyl Ether Sodium are ensured through adherence to stringent pharmacopoeial monographs, which outline the required analytical methods and acceptance criteria.

Adherence to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) Monographs for Betadex Sulfobutyl Ether Sodium

Betadex Sulfobutyl Ether Sodium is officially recognized in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). cyclodextrinnews.com The USP monograph refers to the compound as "Betadex Sulfobutyl Ether Sodium," while the EP uses the name "Sulfobutylbetadex Sodium." cyclodextrinnews.comlgcstandards.com Both pharmacopoeias provide a comprehensive set of tests to identify the compound and control its quality. cyclodextrinnews.com

The USP defines Betadex Sulfobutyl Ether Sodium as being prepared by the alkylation of betadex with 1,4-butane sultone under basic conditions. usp.orgcyclodextrinnews.com The EP monograph similarly describes it as the sodium salt of a partially substituted poly(sulfobutyl) ether of betadex. cyclodextrinnews.com Both monographs include identification tests such as infrared absorption spectrophotometry and tests for sodium. cyclodextrinnews.comcyclodextrinnews.com The USP also includes identification based on the retention time in the assay method using High-Performance Liquid Chromatography (HPLC) and the average degree of substitution determined by capillary electrophoresis. cyclodextrinnews.com

While many of the tests and acceptance criteria are similar or equivalent between the two pharmacopoeias, there are notable differences in some parameters and the analytical techniques employed. cyclodextrinnews.com For instance, the methods for determining the limit of betadex, sodium chloride, 4-hydroxybutane-1-sulfonic acid, and bis(4-sulfobutyl) ether disodium (B8443419) differ. cyclodextrinnews.com The EP includes a test for reducing sugars, which is aimed at detecting degradation products of cyclodextrin (B1172386) and is not present in the USP monograph. cyclodextrinnews.com

A revision to the EP monograph was made to broaden the content limits from 98.0-102.0% to 95.0-105.0% to account for the variability in molecular mass associated with the range of the degree of substitution, thereby preventing unnecessary batch rejections. edqm.eu

Research on Establishing and Meeting Narrow Range Specifications for Average Degree of Substitution

Capillary electrophoresis (CE) is the technique specified by the USP for determining the ADS. cyclodextrinnews.comlcms.czsciex.com This method is capable of resolving the mixture of positional and regional isomers based on their degree of substitution, allowing for the quantification of the different substituted forms. lcms.cz Research has focused on optimizing the CE method, including the investigation of different background electrolyte pH values to ensure robust and reproducible results that meet the system suitability requirements of the USP. sciex.comsciex.com Studies have shown that a pH of 8.0 for the background electrolyte allows for good resolution of the ten peaks corresponding to the different degrees of substitution. lcms.czsciex.com The resolution between peaks representing the ninth and tenth degrees of substitution is a critical system suitability parameter and must be not less than 0.9. lcms.czsciex.comsciex.com

The following table summarizes the USP requirements for the average degree of substitution:

| Parameter | Specification |

| Average Degree of Substitution | 6.2 - 6.9 |

| Resolution between peaks IX and X | NLT 0.9 |

NLT: Not Less Than

Development and Validation of Compendial Analytical Methods for Quality Control and Release Testing

The development and validation of robust analytical methods are paramount for the quality control and release testing of Betadex Sulfobutyl Ether Sodium. The pharmacopoeial monographs detail the specific methods to be used. drugfuture.comantecscientific.comwatson-int.com

For the assay of Betadex Sulfobutyl Ether Sodium, the USP specifies an HPLC method. drugfuture.comshodex.com Polymer-based aqueous size-exclusion chromatography (SEC) columns are often used for this purpose. shodex.comshodexhplc.com The validation of these methods ensures their accuracy, precision, linearity, and robustness. antecscientific.comwatson-int.com